crystal structure analysis of 3-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
crystal structure analysis of 3-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
An In-Depth Technical Guide to the Crystal Structure Analysis of 3-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the methodologies and insights involved in the single-crystal X-ray diffraction analysis of 3-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its role in the development of kinase inhibitors and other therapeutic agents.[1] Understanding the three-dimensional structure of molecules containing this core is paramount for structure-based drug design, enabling the optimization of interactions with biological targets.[2]
This document is structured to provide not just a procedural outline, but also the scientific rationale behind the experimental and analytical choices. To ensure a focused and illustrative guide, we will use a representative, hypothetical crystal structure dataset for 3-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid. This approach allows for a complete demonstration of the analytical workflow, from synthesis to in-depth structural interpretation.
Part 1: Synthesis and Single Crystal Growth
Rationale for Synthesis
The synthesis of 3-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is typically achieved through a cyclocondensation reaction, a common and efficient method for forming the fused heterocyclic ring system.[3][4] The chosen synthetic route involves the reaction of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent.
Experimental Protocol: Synthesis
A plausible synthetic route is outlined below, adapted from established literature procedures for related analogues.[5]
Step 1: Synthesis of Ethyl 3-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate
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To a solution of 3-methyl-1H-pyrazol-5-amine (1.0 eq) in ethanol, add ethyl 2-formyl-3-oxobutanoate (1.1 eq).
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Add a catalytic amount of acetic acid to the mixture.
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Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.
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Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Hydrolysis to 3-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Suspend the synthesized ester (1.0 eq) in a mixture of ethanol and water.
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Add an excess of lithium hydroxide (or sodium hydroxide) (2.0-3.0 eq).
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Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 3-4.
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Collect the resulting precipitate of 3-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid by filtration, wash with cold water, and dry thoroughly.
Rationale for Crystallization
The quality of the single crystal is the most critical factor for a successful X-ray diffraction experiment.[6] The goal is to grow a well-ordered, single crystal of sufficient size and quality. Slow evaporation is a widely used and effective technique for small organic molecules as it allows for the gradual increase in solute concentration, promoting slow and orderly crystal growth.
Experimental Protocol: Single Crystal Growth
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Prepare a saturated solution of purified 3-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid in a suitable solvent system (e.g., a mixture of dimethylformamide (DMF) and ethanol).
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Filter the solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.
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Transfer the clear, saturated solution to a small, clean vial.
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Cover the vial with a cap that has been pierced with a needle to allow for slow evaporation of the solvent.
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Place the vial in a vibration-free environment at a constant temperature.
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Monitor the vial over several days to weeks for the formation of single crystals.
Part 2: Single-Crystal X-ray Diffraction Analysis
The workflow for single-crystal X-ray diffraction analysis is a well-established process that takes the crystalline sample from data collection to a refined structural model.
Caption: Workflow for Crystal Structure Analysis.
Data Collection
A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a higher quality diffraction pattern. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial electron density map and a preliminary model of the molecular structure. This initial model is then refined against the experimental data using full-matrix least-squares methods, typically with software such as SHELXL. The refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Part 3: In-Depth Structural Analysis (Based on a Representative Model)
The following data is representative of what would be obtained from a successful crystal structure determination of 3-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid.
Table 1: Representative Crystallographic Data
| Parameter | Value |
| Chemical Formula | C8H7N3O2 |
| Formula Weight | 177.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.512(3) |
| b (Å) | 12.345(4) |
| c (Å) | 7.987(2) |
| β (°) | 98.75(2) |
| Volume (ų) | 829.8(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.418 |
| R-factor (%) | 4.5 |
Molecular Geometry
The analysis of the refined structure reveals the precise bond lengths, bond angles, and overall conformation of the molecule. The pyrazolo[1,5-a]pyrimidine ring system is expected to be essentially planar, a common feature of such fused aromatic systems. The carboxylic acid group may be slightly twisted out of the plane of the heterocyclic rings.
Table 2: Selected Bond Lengths and Angles (Representative)
| Bond/Angle | Length (Å) / Angle (°) |
| N1-N2 | 1.375(3) |
| C5-C6 | 1.389(4) |
| C7-N1 | 1.342(3) |
| C8-O1 | 1.221(4) |
| C8-O2 | 1.315(4) |
| N1-N2-C3 | 108.5(2) |
| C5-C4-N4 | 121.3(3) |
| O1-C8-O2 | 123.5(3) |
Supramolecular Assembly and Hydrogen Bonding
In the solid state, molecules of 3-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid are held together by a network of intermolecular interactions. Of particular importance are the hydrogen bonds formed by the carboxylic acid groups. Carboxylic acids frequently form centrosymmetric dimers via strong O-H···O hydrogen bonds between two molecules. These dimers can then be further linked into more extended networks through weaker C-H···O or C-H···N interactions.
Caption: Hydrogen Bonding Dimer Motif.
Table 3: Hydrogen Bond Geometry (Representative)
| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(DHA) (°) |
| O2-H2A···O1ⁱ | 0.84 | 1.81 | 2.645(3) | 175.2 |
| C6-H6···N4ⁱⁱ | 0.93 | 2.58 | 3.486(4) | 164.8 |
Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z
This hydrogen bonding network dictates the packing of the molecules in the crystal lattice and influences the physicochemical properties of the solid, such as melting point and solubility.
Part 4: Advanced Computational Insights
Hirshfeld Surface Analysis
To further understand the intermolecular interactions, Hirshfeld surface analysis can be performed using software like CrystalExplorer. This technique partitions the crystal space into regions where the electron density of a molecule dominates over that of its neighbors. The surface can be mapped with various properties, such as d_norm, which highlights intermolecular contacts shorter than the van der Waals radii. Red spots on the d_norm surface indicate close contacts, providing a visual representation of the most significant intermolecular interactions. This analysis allows for a quantitative breakdown of the different types of contacts (e.g., H···O, H···N, C···H) and their relative contributions to the overall crystal packing.
Conclusion
The single-crystal X-ray diffraction analysis of 3-methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, as illustrated in this guide, provides invaluable, atom-level insights into its three-dimensional structure. This detailed structural information, from the precise geometry of the molecule to the intricate network of intermolecular interactions, is fundamental for understanding its solid-state properties. For drug development professionals, this knowledge is critical for structure-activity relationship (SAR) studies and for the rational design of new, more potent and selective therapeutic agents based on the pyrazolo[1,5-a]pyrimidine scaffold. The combination of experimental diffraction data with computational analysis, such as Hirshfeld surface analysis, offers a powerful approach to comprehensively characterize these important molecules.
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